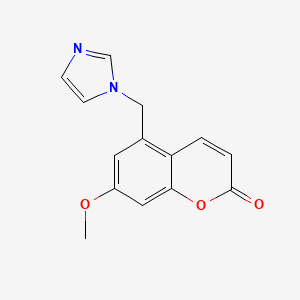
2H-1-Benzopyran-2-one, 5-(1H-imidazol-1-ylmethyl)-7-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one, 5-(1H-imidazol-1-ylmethyl)-7-methoxy- is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran core with an imidazolylmethyl group at the 5-position and a methoxy group at the 7-position. Benzopyran derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2H-1-Benzopyran-2-one, 5-(1H-imidazol-1-ylmethyl)-7-methoxy- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Imidazolylmethyl Group: The imidazolylmethyl group can be introduced via a nucleophilic substitution reaction using an imidazole derivative and a suitable leaving group.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
2H-1-Benzopyran-2-one, 5-(1H-imidazol-1-ylmethyl)-7-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazolylmethyl and methoxy groups can participate in substitution reactions under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2H-1-Benzopyran-2-one, 5-(1H-imidazol-1-ylmethyl)-7-methoxy- has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is investigated for its potential biological activities, such as antioxidant, anticancer, and antimicrobial properties.
Medicine: The compound is explored for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 5-(1H-imidazol-1-ylmethyl)-7-methoxy- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The imidazolylmethyl group can enhance binding affinity to target proteins, while the methoxy group may influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
2H-1-Benzopyran-2-one, 5-(1H-imidazol-1-ylmethyl)-7-methoxy- can be compared with other benzopyran derivatives, such as:
Coumarin (2H-1-Benzopyran-2-one): Known for its anticoagulant and antioxidant properties.
7-Hydroxycoumarin: Exhibits strong fluorescence and is used in biochemical assays.
4-Methylumbelliferone: Used as a fluorescent probe in enzymatic studies.
The uniqueness of 2H-1-Benzopyran-2-one, 5-(1H-imidazol-1-ylmethyl)-7-methoxy- lies in its specific substitution pattern, which imparts distinct biological and chemical properties compared to other benzopyran derivatives.
Properties
CAS No. |
828265-60-7 |
|---|---|
Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
5-(imidazol-1-ylmethyl)-7-methoxychromen-2-one |
InChI |
InChI=1S/C14H12N2O3/c1-18-11-6-10(8-16-5-4-15-9-16)12-2-3-14(17)19-13(12)7-11/h2-7,9H,8H2,1H3 |
InChI Key |
RTEPOVPUOGMDPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C=CC(=O)OC2=C1)CN3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















